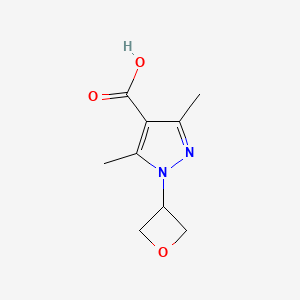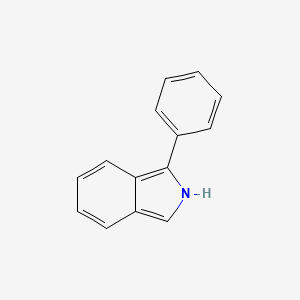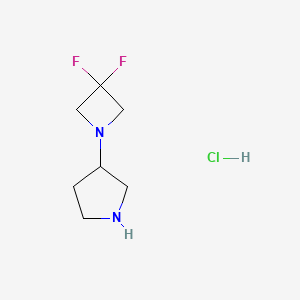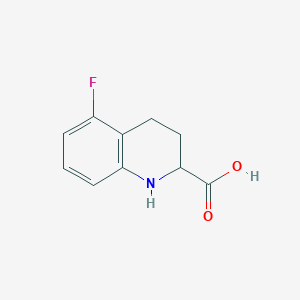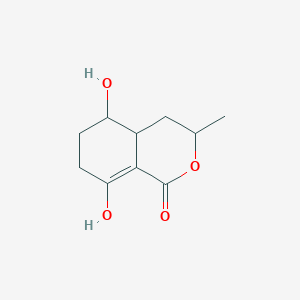
5-Bromo-2-ethynyl-4-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-ethynyl-4-methylpyrimidine: is a heterocyclic organic compound with the molecular formula C7H5BrN2 It is a derivative of pyrimidine, characterized by the presence of a bromine atom at the 5-position, an ethynyl group at the 2-position, and a methyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethynyl-4-methylpyrimidine typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-2-methylpyrimidine.
Ethynylation Reaction: The ethynyl group is introduced at the 2-position through a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. This reaction involves the use of an ethynylating agent like ethynyltrimethylsilane in the presence of a palladium catalyst and a base such as triethylamine.
Deprotection: If a protecting group is used during the ethynylation step, it is subsequently removed under mild conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Coupling Reactions: The ethynyl group at the 2-position can participate in coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various oxidized or reduced derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as triethylamine, used in substitution and coupling reactions.
Oxidizing Agents: Such as potassium permanganate, used in oxidation reactions.
Reducing Agents: Such as sodium borohydride, used in reduction reactions.
Major Products Formed:
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Coupled Products: Formed through coupling reactions with aryl or vinyl halides.
Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex heterocyclic compounds.
Catalysis: Acts as a ligand in various catalytic reactions.
Biology:
Biological Probes: Used in the development of biological probes for studying enzyme activity and protein interactions.
Medicine:
Drug Development: Investigated for its potential use in the development of pharmaceutical compounds with therapeutic properties.
Industry:
Material Science: Used in the synthesis of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-ethynyl-4-methylpyrimidine depends on its specific application. In biological systems, it may interact with enzymes or proteins, modulating their activity through binding interactions. The ethynyl group can participate in π-π stacking interactions, while the bromine atom can form halogen bonds with target molecules. These interactions can influence the molecular pathways and biological processes in which the compound is involved.
Comparación Con Compuestos Similares
5-Bromo-2-methylpyrimidine: Lacks the ethynyl group at the 2-position.
2-Ethynyl-4-methylpyrimidine: Lacks the bromine atom at the 5-position.
5-Ethynyl-2-methylpyrimidine: Lacks the bromine atom at the 5-position and has the ethynyl group at the 5-position instead of the 2-position.
Uniqueness:
5-Bromo-2-ethynyl-4-methylpyrimidine: is unique due to the presence of both the bromine atom and the ethynyl group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C7H5BrN2 |
|---|---|
Peso molecular |
197.03 g/mol |
Nombre IUPAC |
5-bromo-2-ethynyl-4-methylpyrimidine |
InChI |
InChI=1S/C7H5BrN2/c1-3-7-9-4-6(8)5(2)10-7/h1,4H,2H3 |
Clave InChI |
MCXCWHUERKVENI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC=C1Br)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


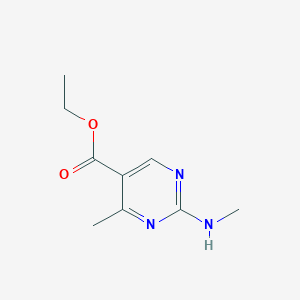
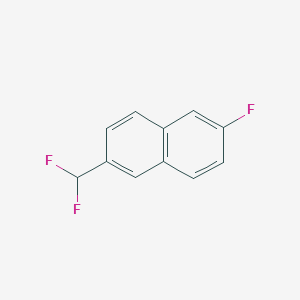
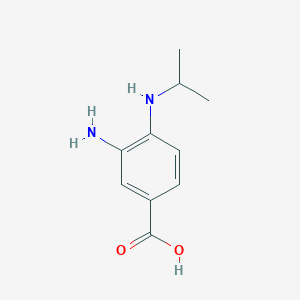


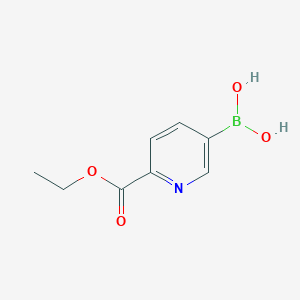
![2-Ethyl-1H-naphtho[1,2-d]imidazole](/img/structure/B11902366.png)
